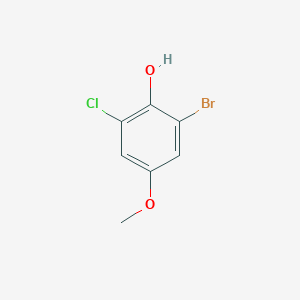
3-Methyl-2-phenylimidazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-phenylimidazole-4-sulfonyl chloride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the imidazole core, followed by sulfonylation using chlorosulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylimidazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Methyl-2-phenylimidazole-4-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the properties of the target molecules, such as their solubility, stability, and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-4-sulfonyl chloride: Lacks the methyl group at the 3-position.
3-Methylimidazole-4-sulfonyl chloride: Lacks the phenyl group at the 2-position.
2-Phenyl-4-methylimidazole: Lacks the sulfonyl chloride group.
Uniqueness
3-Methyl-2-phenylimidazole-4-sulfonyl chloride is unique due to the presence of both the methyl and phenyl groups on the imidazole ring, along with the reactive sulfonyl chloride group. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.
Properties
IUPAC Name |
3-methyl-2-phenylimidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-9(16(11,14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNODMGPGRVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)







![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)
